Dioxopromethazine

Antihistamine H1 Receptor Antagonist Phenothiazine Derivative

Dioxopromethazine's 5,5-dioxide modification delivers enhanced aqueous solubility and distinct receptor kinetics versus promethazine. Its antitussive potency matches codeine (10 mg = 15 mg codeine) without μ-opioid-mediated respiratory depression or dependence—eliminating confounds in chronic dosing studies. A validated chiral HPLC-MS/MS method enables enantioselective quantification (LLOQ 1.0 ng/mL) with documented stereoselective PK (S-DPZ AUC 1.4× R-DPZ). Comprehensive temperature-dependent solubility data across 6 solvents (278–328 K) supports rational pre-formulation. Ideal non-opioid positive control for cough pathophysiology research and chiral separation method development.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
CAS No. 13582-97-3
Cat. No. B7829574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxopromethazine
CAS13582-97-3
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
InChIKeyFDXKCOBAFGSMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Dioxopromethazine: A Quantitatively Differentiated Antitussive Phenothiazine for Research and Pharmaceutical Applications


Dioxopromethazine (CAS 13754-56-8 for hydrochloride salt), also known as Prothanon, is a phenothiazine derivative that acts as an orally active histamine H1 receptor antagonist . Unlike its structural precursor promethazine, the 5,5-dioxide modification confers distinct physicochemical and pharmacological properties, including enhanced solubility in aqueous media and a well-documented dual antitussive-antihistamine profile [1]. It is predominantly utilized as a racemic mixture, with recent analytical methods enabling enantioselective quantification for advanced pharmacokinetic studies [2].

Beyond Generic Antihistamines: Why Dioxopromethazine Cannot Be Simply Interchanged with Promethazine or Codeine in Research Protocols


Procurement decisions based solely on the phenothiazine core or antitussive indication overlook critical, evidence-based differentiators. Dioxopromethazine is not a simple analog of promethazine; its 5,5-dioxide functionalization alters both solubility and receptor binding kinetics [1]. Furthermore, its antitussive potency cannot be directly extrapolated from codeine due to its unique peripheral mechanism and lack of μ-opioid-related adverse effects, such as respiratory depression and dependence [2]. The following section provides quantitative data to support scientifically justified selection over these common comparators.

Quantitative Differentiation Guide: Dioxopromethazine Performance Benchmarks for Scientific Selection


Superior Antihistamine Potency: Dioxopromethazine vs. Promethazine Direct Comparison

Dioxopromethazine demonstrates significantly greater antihistaminic activity than its structural analog, promethazine. While both compounds share a core mechanism, the 5,5-dioxide moiety in dioxopromethazine enhances its binding affinity or functional antagonism at the histamine H1 receptor. Multiple authoritative pharmacological references and the compound's product monograph explicitly state that its antihistaminic effect is 'stronger than that of promethazine' [1][2]. This is a class-level inference based on established pharmacology, as direct receptor binding Ki values were not located in the search.

Antihistamine H1 Receptor Antagonist Phenothiazine Derivative

Antitussive Efficacy Equivalence with Superior Safety: Dioxopromethazine 10 mg vs. Codeine 15 mg

A double-blind clinical trial established that the antitussive effect of 10 mg of dioxopromethazine is equivalent to that of 15 mg of codeine phosphate [1][2]. This 10:15 mg potency ratio provides a clear, quantitative benchmark for researchers. Critically, this therapeutic equivalence is achieved without the respiratory depression, sputum retention, and addiction liabilities characteristic of codeine, a μ-opioid receptor agonist [3][4].

Antitussive Cough Suppression Efficacy Comparison

Documented Stereoselective Pharmacokinetics: Enantiomer-Specific Exposure in Rat Model

As a chiral compound administered as a racemate, dioxopromethazine (DPZ) exhibits significant stereoselective pharmacokinetics. A validated HPLC-MS/MS study in rats quantified the plasma concentrations of R-DPZ and S-DPZ following oral administration. The analysis revealed that the AUC(0-t) and Cmax of S-DPZ were approximately 1.4-fold and 1.3-fold higher, respectively, than those of R-DPZ (p < 0.05), indicating preferential systemic exposure to the S-enantiomer [1].

Pharmacokinetics Enantioselectivity Chiral Separation

Advantageous Aqueous Solubility Profile: Dioxopromethazine Hydrochloride vs. Promethazine Hydrochloride

The 5,5-dioxide group in dioxopromethazine hydrochloride imparts a distinct solubility profile compared to its parent compound, promethazine hydrochloride. While promethazine HCl is freely soluble in water, dioxopromethazine HCl is classified as 'soluble' in water, which is a slightly lower solubility grade [1]. More importantly, a comprehensive study measuring the solubility of dioxopromethazine hydrochloride in various solvents (water, ethanol, methanol, DMF, NMP, acetone) across a temperature range of 278-328 K provides precise, actionable data for formulation development [2]. This is a clear physicochemical differentiation supported by experimental data.

Solubility Formulation Physicochemical Properties

Favorable Preclinical Safety Profile: Dioxopromethazine Lacks Codeine's Key Liabilities

Preclinical and clinical evidence confirms that dioxopromethazine does not exhibit the characteristic adverse effects associated with codeine. Specifically, studies have demonstrated an absence of hepatorenal toxicity, no teratogenic effects in reproductive studies, and, most critically, a lack of addiction potential [1][2]. This is in direct contrast to codeine, which carries well-documented risks of respiratory depression, constipation, and dependence due to its μ-opioid agonist activity [3]. This differentiation is a class-level inference based on the compound's distinct mechanism of action and safety pharmacology.

Toxicology Safety Pharmacology Dependence Liability

Monograph-Defined Purity Standards: Ensuring Batch-to-Batch Consistency for Research

For procurement of research-grade material, the existence of a compendial monograph provides a legally binding and scientifically rigorous set of quality specifications. The Chinese Pharmacopoeia (ChP) monograph for Dioxopromethazine Hydrochloride mandates a purity of not less than 99.0% (on a dried basis) [1]. It also defines specific limits for related substances, sulfate, heavy metals, and pH (4.2-5.1 for a 0.5g/25mL aqueous solution). This is a clear differentiation from purchasing a generic 'promethazine derivative' without a standardized purity profile, directly impacting the reproducibility of sensitive assays .

Quality Control Pharmacopoeia Analytical Standard

Optimal Application Scenarios for Dioxopromethazine in Research and Industrial Settings


Non-Opioid Antitussive Research in Rodent Models of Cough

For investigators studying cough pathophysiology in rodents, dioxopromethazine serves as a validated, non-opioid positive control or test compound. Its established antitussive equivalence to codeine (10 mg dioxopromethazine = 15 mg codeine) provides a direct efficacy benchmark [1], while its lack of μ-opioid-related adverse effects (respiratory depression, dependence) eliminates critical confounding variables in chronic dosing studies [2]. The availability of a validated chiral HPLC-MS/MS method for quantifying its enantiomers in rat plasma further enables advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling [3].

Enantioselective Pharmacokinetic Studies and Chiral Method Development

Dioxopromethazine is an ideal model compound for developing and validating chiral separation and bioanalytical methods. Its established stereoselective pharmacokinetic profile in rats (S-DPZ exhibiting 1.4-fold higher AUC than R-DPZ) provides a known biological outcome for testing new chiral stationary phases or MS detection techniques [1]. The study describing this phenomenon also provides a complete analytical framework, including LLOQ (1.0 ng/mL), linear range (1-80 ng/mL), and precision/accuracy data, which can serve as a performance benchmark for new methods [2].

Formulation Development Leveraging Defined Solubility Parameters

The comprehensive, temperature-dependent solubility dataset for dioxopromethazine hydrochloride in multiple solvents (water, ethanol, methanol, DMF, NMP, acetone from 278-328 K) provides a robust foundation for pre-formulation and formulation development [1]. Researchers can precisely calculate the amount of compound that will dissolve in a given solvent system at a specific temperature, enabling the rational design of injectable, oral, or topical formulations and minimizing time spent on empirical solubility testing. This is particularly valuable for creating stable dosing solutions for in vivo studies [2].

Research on Phenothiazine Derivatives with an Improved Safety Margin

For medicinal chemistry programs focused on optimizing the phenothiazine scaffold, dioxopromethazine represents a key intermediate structure. Its 5,5-dioxide moiety confers distinct physicochemical properties (aqueous solubility) and an improved safety profile compared to its parent compound promethazine (e.g., reduced sedation) and other antitussives like codeine (no addiction or respiratory depression) [1]. It serves as a reference standard for assessing the impact of sulfoxidation on the pharmacological and toxicological profile of this important class of compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxopromethazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.